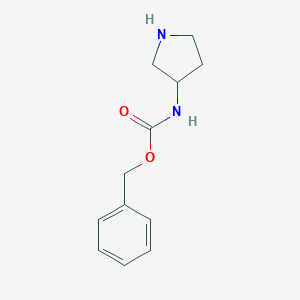

3-N-Cbz-aminopyrrolidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl N-pyrrolidin-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOICHFMGRBFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458741 | |

| Record name | 3-N-Cbz-aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115551-46-7 | |

| Record name | Phenylmethyl N-3-pyrrolidinylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115551-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-N-Cbz-aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115551-46-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (R)-3-N-Cbz-aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-N-Cbz-aminopyrrolidine, also known as (R)-benzyl 3-aminopyrrolidine-1-carboxylate, is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine core is a common scaffold in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of (R)-3-N-Cbz-aminopyrrolidine, detailed experimental protocols for their determination, and a visualization of its role in relevant signaling pathways.

Core Physical and Chemical Properties

A summary of the key physicochemical properties of (R)-3-N-Cbz-aminopyrrolidine is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][2][3] |

| Molecular Weight | 220.27 g/mol | [1][2][3][4] |

| Appearance | Colorless liquid or white to off-white solid | [1][2] |

| Melting Point | 84 - 87 °C (free base); 310 - 316 °C (likely hydrochloride salt) | [2] |

| Boiling Point | 315 °C at 760 mmHg | [1][3] |

| Density | 1.155 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.548 | [1][3] |

| Solubility | Poorly soluble in water; Soluble in common organic solvents like dichloromethane and chloroform. | [2] |

| Optical Rotation | [α]20/D = -4 to -2° (c = 1 in Methanol) | [1] |

Note on Melting Point: There is a notable discrepancy in the reported melting points for this compound. The lower range of 84-87 °C likely corresponds to the free base form of (R)-3-N-Cbz-aminopyrrolidine, while the significantly higher melting point of 310-316 °C is characteristic of its hydrochloride salt. It is critical for researchers to consider the salt form when evaluating this property.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid (R)-3-N-Cbz-aminopyrrolidine transitions to a liquid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline sample is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement: The capillary tube is placed into the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 10-20 °C/minute) until it is about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/minute to allow for accurate observation.

-

Data Recording: The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of (R)-3-N-Cbz-aminopyrrolidine in a given solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Constant temperature bath

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, methanol) in a sealed vial.

-

Equilibration: The vials are placed in a constant temperature bath on an orbital shaker or with a magnetic stirrer. The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted as necessary. The concentration of the dissolved compound is then determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Optical Rotation Measurement (Polarimetry)

Objective: To measure the specific rotation of (R)-3-N-Cbz-aminopyrrolidine, which is a characteristic property of a chiral compound.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Solution Preparation: A precise mass of the compound is dissolved in a specific volume of a suitable solvent (e.g., methanol) in a volumetric flask to achieve a known concentration (c), typically expressed in g/mL.

-

Blank Measurement: The polarimeter is first calibrated with the pure solvent in the sample cell to set the zero point.

-

Sample Measurement: The sample cell is rinsed and then filled with the prepared solution, ensuring no air bubbles are present. The observed optical rotation (α) is measured.

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the solution in g/mL. The temperature and the wavelength of the light source (usually the sodium D-line, 589 nm) are also reported.

-

Role in Signaling Pathways

(R)-3-N-Cbz-aminopyrrolidine serves as a crucial intermediate in the synthesis of inhibitors targeting specific proteins involved in disease signaling pathways. Two notable examples are its use in the development of a KIFC1-specific inhibitor for cancer therapy and in the synthesis of potent A1 adenosine receptor (A1AR) agonists.

KIFC1 Inhibition Pathway

Kinesin Family Member C1 (KIFC1) is a motor protein that plays a role in the proliferation and invasion of cancer cells, often through the PI3K/AKT signaling pathway[5]. Inhibitors of KIFC1 are being investigated as potential anti-cancer agents.

Caption: Synthetic pathway of a KIFC1 inhibitor and its mechanism of action.

A1 Adenosine Receptor Agonism

The A1 adenosine receptor (A1AR) is a G protein-coupled receptor that, upon activation, can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent downstream effects[6][7][8][9][10]. Agonists of this receptor have therapeutic potential.

Caption: Synthesis of an A1AR agonist and its intracellular signaling cascade.

Experimental Workflow for Physical Property Determination

The logical flow for characterizing a novel chiral compound like (R)-3-N-Cbz-aminopyrrolidine is depicted below.

Caption: Workflow for the physical and chemical characterization of (R)-3-N-Cbz-aminopyrrolidine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Cbz-3-aminopyrrolidine CAS 185057-50-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. (R)-(-)-1-Cbz-3-aminopyrrolidine 97 122536-73-6 [sigmaaldrich.com]

- 4. 879275-77-1|(R)-3-N-Cbz-Aminopyrrolidine|BLD Pharm [bldpharm.com]

- 5. Kinesin Family Member C1 (KIFC1) Accelerates Proliferation and Invasion of Endometrial Cancer Cells Through Modulating the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (S)-3-N-Cbz-aminopyrrolidine

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (S)-3-N-Cbz-aminopyrrolidine. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data, and visualizations of relevant chemical and biological pathways.

Chemical Structure and Identification

(S)-3-N-Cbz-aminopyrrolidine, also known as (S)-benzyl 3-aminopyrrolidine-1-carboxylate, is a chiral organic compound that serves as a versatile building block in medicinal chemistry.[1] Its structure consists of a pyrrolidine ring substituted at the 3-position with an amino group and at the 1-position with a carboxybenzyl (Cbz) protecting group.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (S)-benzyl 3-aminopyrrolidine-1-carboxylate |

| Synonyms | (S)-3-Amino-1-N-Cbz-pyrrolidine, (S)-(+)-1-Cbz-3-aminopyrrolidine |

| CAS Number | 122536-72-5[2] |

| Molecular Formula | C₁₂H₁₆N₂O₂[2] |

| Molecular Weight | 220.27 g/mol [2] |

| InChI | InChI=1S/C12H16N2O2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2/t11-/m0/s1 |

| InChIKey | FPXJNSKAXZNWMQ-NSHDSACASA-N |

| SMILES | N[C@H]1CCN(C1)C(=O)OCc2ccccc2 |

Physicochemical Properties

(S)-3-N-Cbz-aminopyrrolidine is typically a light yellow to yellow liquid or a white powder.[2][3] It is sensitive to air and should be stored accordingly.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Light yellow to yellow liquid or white powder | [2][3] |

| Density | 1.155 g/mL at 25 °C | [3] |

| Boiling Point | 315 °C | [3] |

| Flash Point | >110 °C | [3] |

| Refractive Index | n20/D 1.548 | [3] |

| Solubility | Soluble in organic solvents such as methanol and dichloromethane. |

Experimental Protocols

Synthesis of (S)-3-N-Cbz-aminopyrrolidine

A common synthetic route to (S)-3-N-Cbz-aminopyrrolidine involves the protection of the nitrogen atom of (S)-3-aminopyrrolidine with a carboxybenzyl (Cbz) group. A plausible multi-step synthesis starting from a commercially available precursor is outlined below.

Step 1: Synthesis of (S)-1-Boc-3-hydroxypyrrolidine from (S)-3-hydroxypyrrolidine

-

To a solution of (S)-3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions and dry the organic layer.

-

Purify the crude product by column chromatography to yield (S)-1-Boc-3-hydroxypyrrolidine.

Step 2: Mesylation of (S)-1-Boc-3-hydroxypyrrolidine

-

Dissolve (S)-1-Boc-3-hydroxypyrrolidine and a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C and add methanesulfonyl chloride dropwise.

-

Stir the reaction at 0 °C and then at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

Step 3: Azide Formation with Inversion of Stereochemistry

-

Dissolve the mesylated intermediate in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide and heat the reaction mixture. The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C3 position.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and add water.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

Step 4: Reduction of the Azide to an Amine

-

Dissolve the azide intermediate in a solvent such as tetrahydrofuran (THF) or methanol.

-

Add a reducing agent, for example, by hydrogenation over a palladium on carbon (Pd/C) catalyst or by using triphenylphosphine followed by water.

-

After the reduction is complete, filter off the catalyst (if used) and concentrate the solution.

Step 5: Cbz Protection of the Amine

-

Dissolve the resulting (S)-3-amino-1-Boc-pyrrolidine in a mixture of an organic solvent (e.g., dioxane) and water.

-

Add a base such as sodium bicarbonate.

-

Cool the mixture and add benzyl chloroformate (Cbz-Cl) dropwise.

-

Stir the reaction until completion.

-

Extract the product, wash, dry, and purify by column chromatography to obtain (S)-3-N-Cbz-aminopyrrolidine.

Purification

The final product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Recrystallization from a suitable solvent system can also be employed for further purification.

Characterization Data

The structure and purity of (S)-3-N-Cbz-aminopyrrolidine are confirmed by various spectroscopic techniques.

Table 3: Representative Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.28 (m, 5H, Ar-H), 5.12 (s, 2H, -CH₂-Ph), 3.70-3.20 (m, 5H, pyrrolidine ring protons), 2.10-1.95 (m, 1H, pyrrolidine ring proton), 1.85-1.70 (m, 1H, pyrrolidine ring proton), 1.60 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 154.8 (C=O), 136.8 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 66.8 (-CH₂-Ph), 51.0 (pyrrolidine CH), 46.5 (pyrrolidine CH₂), 44.0 (pyrrolidine CH₂), 33.5 (pyrrolidine CH₂) |

| IR (film) | ν (cm⁻¹): 3350-3200 (N-H stretch), 3030 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1690 (C=O stretch, carbamate), 1520 (N-H bend), 1450, 1410 (C-N stretch) |

| Mass Spec. (ESI+) | m/z: 221.13 [M+H]⁺ |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Applications in Drug Development

(S)-3-N-Cbz-aminopyrrolidine is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereocenter and functional groups allow for the construction of complex molecular architectures with specific biological activities.

Involvement in Signaling Pathways

Derivatives of (S)-3-aminopyrrolidine are key components of several drugs, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. One such drug is Trelagliptin. The mechanism of action of DPP-4 inhibitors involves the modulation of the PI3K/Akt signaling pathway.[4]

DPP-4 inhibitors prevent the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). Elevated GLP-1 levels lead to the activation of the GLP-1 receptor, which in turn stimulates the PI3K/Akt pathway. This signaling cascade promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake and thereby improving glycemic control.[4][5]

References

- 1. selleckchem.com [selleckchem.com]

- 2. (S)-3-AMINO-1-CBZ-PYRROLIDINE | 122536-72-5 [chemicalbook.com]

- 3. jmnc.samipubco.com [jmnc.samipubco.com]

- 4. Trelagliptin succinate: DPP-4 inhibitor to improve insulin resistance in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bulatpharmaceutical.com [bulatpharmaceutical.com]

A Technical Guide to 3-N-Cbz-aminopyrrolidine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-N-Cbz-aminopyrrolidine, a versatile building block in medicinal chemistry. We will delve into its chemical properties, stereoisomers, and crucially, its applications in the synthesis of targeted therapeutics. This document also presents detailed experimental protocols and visual representations of the biological pathways influenced by molecules derived from this scaffold.

Core Chemical Data

This compound, also known as benzyl 3-aminopyrrolidine-1-carboxylate, is a chiral molecule available as a racemic mixture or as its individual (R) and (S) enantiomers. The choice of stereoisomer is critical for the stereospecific synthesis of drug candidates. The molecular weight of this compound is 220.27 g/mol .[1]

| Property | Value | References |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |

| Molecular Weight | 220.27 g/mol | [1] |

| (R)-3-N-Cbz-aminopyrrolidine CAS Number | 122536-73-6 | [1] |

| (S)-3-N-Cbz-aminopyrrolidine CAS Number | 122536-72-5 | [2] |

| Racemic this compound CAS Number | 185057-50-5, 115551-46-7 | |

| Appearance | Colorless to yellow liquid | [3] |

| Boiling Point | 315 °C | [1] |

| Density | 1.155 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.548 | [1] |

Synthesis of Chiral this compound: Experimental Protocols

The synthesis of enantiomerically pure (R)- and (S)-3-N-Cbz-aminopyrrolidine is a key step in the development of stereospecific drugs. The following is a representative protocol for the Cbz protection of 3-aminopyrrolidine.

Objective: To synthesize (R)- or (S)-3-N-Cbz-aminopyrrolidine from the corresponding enantiomer of 3-aminopyrrolidine.

Materials:

-

(R)- or (S)-3-aminopyrrolidine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the desired enantiomer of 3-aminopyrrolidine (1.0 equivalent) in a suitable organic solvent such as dichloromethane or tetrahydrofuran.

-

Aqueous Base: In a separate flask, prepare an aqueous solution of sodium bicarbonate (2.0 equivalents) or sodium hydroxide.

-

Reaction Setup: Combine the organic solution of the amine with the aqueous base solution and cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.05 equivalents) to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.

This protocol can be adapted based on the specific scale and purity requirements of the final product.

Applications in Drug Discovery and Associated Signaling Pathways

The chiral nature of this compound makes it a valuable precursor for the synthesis of highly specific and potent drug molecules.

(R)-3-N-Cbz-aminopyrrolidine in Cancer and Cardiovascular Therapeutics

The (R)-enantiomer is a key intermediate in the synthesis of:

-

KIFC1 Inhibitors: (R)-3-N-Cbz-aminopyrrolidine is utilized in the synthesis of AZ82, a specific inhibitor of the kinesin motor protein KIFC1.[1] KIFC1 is essential for the clustering of supernumerary centrosomes in cancer cells, a process that allows them to undergo bipolar mitosis and avoid cell death.[4][5] Inhibition of KIFC1 leads to multipolar spindle formation and subsequent mitotic catastrophe in cancer cells with amplified centrosomes, making it an attractive target for cancer therapy.

-

A₁ Adenosine Receptor (A₁AR) Agonists: This enantiomer is also a precursor for the synthesis of N⁶-substituted adenosine analogs that act as potent agonists of the A₁ adenosine receptor.[1] A₁ARs are G protein-coupled receptors that, upon activation, initiate signaling cascades leading to inhibitory effects in the central nervous system and cardiovascular system.[6][7] Agonists of A₁AR have therapeutic potential in treating conditions like arrhythmias and providing neuroprotection.

(S)-3-N-Cbz-aminopyrrolidine in Oncology

The (S)-enantiomer serves as a scaffold for the development of:

-

Abl and PI3K Dual Inhibitors: Research has explored the use of the (S)-3-aminopyrrolidine scaffold to create dual inhibitors of Abelson murine leukemia viral oncogene homolog (Abl) kinase and phosphoinositide 3-kinase (PI3K).[8] The BCR-ABL fusion protein is a hallmark of chronic myeloid leukemia (CML), and its kinase activity drives cancer cell proliferation and survival, in part through the PI3K/Akt signaling pathway.[8][9] Dual inhibition of both Abl and PI3K presents a promising strategy to overcome resistance to single-target therapies in CML and other leukemias.

Conclusion

This compound, particularly its chiral enantiomers, represents a cornerstone in the synthesis of complex and highly specific therapeutic agents. Its utility in constructing inhibitors for critical cancer targets like KIFC1 and the BCR-ABL/PI3K pathway, as well as modulators for important physiological regulators like the A₁ adenosine receptor, underscores its significance in modern drug discovery. The protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and scientists working to develop the next generation of targeted medicines.

References

- 1. (R)-(-)-1-Cbz-3-aminopyrrolidine 97 122536-73-6 [sigmaaldrich.com]

- 2. (S)-3-AMINO-1-CBZ-PYRROLIDINE | 122536-72-5 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 3-N-Cbz-aminopyrrolidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-N-Cbz-aminopyrrolidine (Benzyl 3-aminopyrrolidine-1-carboxylate), a key intermediate in organic synthesis and pharmaceutical development. While precise quantitative solubility data is not extensively published, this document compiles available qualitative information, outlines the physicochemical principles governing its solubility, and presents a detailed experimental protocol for determining solubility in a laboratory setting.

Introduction

This compound is a chiral building block widely utilized in the synthesis of pharmaceutical compounds. Its efficacy as a reagent is fundamentally linked to its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and overall process efficiency. Understanding its solubility profile is therefore critical for process optimization and scalable synthesis in drug discovery and development.

Physicochemical Properties

The solubility of a compound is influenced by its physical and chemical properties. Key properties for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O₂ | |

| Molecular Weight | 220.27 g/mol | |

| Appearance | White or off-white solid/crystal | |

| Boiling Point | ~315 °C | |

| Density | ~1.155 g/mL at 25 °C | |

| Flash Point | > 110 °C (> 230 °F) |

The structure contains a polar secondary amine, a non-polar benzyl group, and a pyrrolidine ring, resulting in a molecule with mixed polarity. This amphiphilic nature suggests solubility in a range of organic solvents, which is confirmed by qualitative observations.

Solubility Profile

| Solvent | Qualitative Solubility | Reference |

| Water | Poorly soluble / Low solubility | |

| Dichloromethane | Soluble | |

| Chloroform | Soluble | |

| General Organic Solvents | Good solubility |

The amine group allows for hydrogen bonding with protic solvents, while the benzyl and pyrrolidine rings contribute to van der Waals interactions, favoring solubility in a variety of organic media. Its poor solubility in water is expected due to the significant non-polar surface area contributed by the Cbz protecting group. As an amine, it is expected to be soluble in acidic aqueous solutions, such as 5% HCl, through the formation of a water-soluble ammonium salt.

Factors Influencing Solubility

The logical relationship between the compound's structure and its solubility in different solvent types is illustrated below.

Experimental Protocol for Solubility Determination

The following section details a standardized gravimetric method for quantitatively determining the solubility of a solid compound like this compound. This protocol is a general procedure and may require optimization for specific solvents.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Sealed vials (e.g., 20 mL scintillation vials with PTFE-lined caps)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible membrane)

-

Rotary evaporator or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 10.0 mL) of the selected solvent in a sealed vial. "Excess" means undissolved solid should be clearly visible.

-

Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Isolation:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature bath for at least 4 hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 5.0 mL) using a volumetric pipette.

-

Immediately filter the withdrawn sample through a syringe filter to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Dispense the clear, filtered saturated solution into a pre-weighed, dry flask.

-

Record the exact mass of the flask plus the solution.

-

Carefully evaporate the solvent using a rotary evaporator or by placing the flask in a vacuum oven at a moderate temperature (well below the compound's boiling point) until the solid residue is completely dry and a constant weight is achieved.

-

Reweigh the flask to determine the mass of the dissolved solid residue.

-

-

Calculation of Solubility:

-

Mass of dissolved solute: (Mass of flask + residue) - (Mass of empty flask)

-

Mass of solvent: (Mass of flask + solution) - (Mass of flask + residue)

-

Solubility (g / 100 g solvent): (Mass of dissolved solute / Mass of solvent) * 100

-

The workflow for this experimental procedure is visualized below.

Navigating the Stability of 3-N-Cbz-aminopyrrolidine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 3-N-Cbz-aminopyrrolidine, a key building block in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's stability profile, potential degradation pathways, and methodologies for its assessment.

Executive Summary

This compound, also known as Benzyl 3-aminopyrrolidine-1-carboxylate, is a chiral intermediate widely utilized in the synthesis of novel therapeutic agents. Understanding its stability is paramount to ensuring the integrity of starting materials and the quality of final products. This guide consolidates available data on storage, handling, and potential degradation, providing a framework for stability-indicating analytical methods and forced degradation studies.

Recommended Storage and Handling

Based on information from various chemical suppliers and safety data sheets, the following conditions are recommended for the storage of this compound to maintain its purity and stability:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and maintain long-term stability.[1] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | The compound is noted to be "Air Sensitive," suggesting potential for oxidation or reaction with atmospheric components.[1][2] |

| Light | Protect from light | To prevent potential photolytic degradation. |

| Moisture | Store in a dry environment | To avoid hydrolysis of the carbamate linkage. |

Handling Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is classified as an irritant and may be harmful if swallowed or inhaled.[3][4]

Potential Degradation Pathways

The chemical structure of this compound contains two primary moieties susceptible to degradation: the benzyloxycarbonyl (Cbz) protecting group and the pyrrolidine ring.

1. Cbz Group Cleavage (Deprotection): This is a well-documented degradation pathway for Cbz-protected amines.[5][6]

- Hydrogenolysis: The most common method for Cbz removal involves catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C) to yield toluene and the unprotected aminopyrrolidine.[6] This represents a significant incompatibility with reductive reagents.

- Acidic Cleavage: Strong acidic conditions, such as hydrobromic acid in acetic acid, can also cleave the Cbz group.[6]

2. Pyrrolidine Ring Degradation: While the pyrrolidine ring is generally stable, it can undergo degradation under harsh conditions.

- Oxidation: The amine functionality within the ring can be susceptible to oxidation, potentially leading to ring opening or the formation of N-oxides. Studies on similar amine-containing compounds have shown that oxidative degradation can be a relevant pathway.

- Thermal Degradation: At elevated temperatures, the pyrrolidine ring may undergo decomposition.[7][8]

The following diagram illustrates a primary degradation pathway for this compound, focusing on the well-established cleavage of the Cbz protecting group.

Caption: Primary degradation pathway of this compound via Cbz group cleavage.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), and forced degradation studies.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[2][9][10]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol or other suitable solvent

-

HPLC system with a UV detector

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Store at 60°C for 24 hours.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Store at 60°C for 24 hours.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Store the stock solution at 80°C for 48 hours.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the stressed samples along with a control sample (unstressed stock solution).

Stability-Indicating HPLC Method

A robust HPLC method is required to separate this compound from its potential degradation products.

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A time-gradient program should be developed to ensure the separation of all peaks. For example:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B

-

35-40 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

The following diagram illustrates a typical workflow for a stability study of a pharmaceutical intermediate like this compound.

Caption: A typical workflow for conducting a comprehensive stability study.

Conclusion

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (R)-(-)-1-Cbz-3-aminopyrrolidine 97 122536-73-6 [sigmaaldrich.com]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. veeprho.com [veeprho.com]

Spectroscopic Profile of N-Cbz-3-aminopyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Cbz-3-aminopyrrolidine (Benzyl 3-aminopyrrolidine-1-carboxylate), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for compound verification and characterization in a research and development setting.

Core Spectroscopic Data

The structural integrity and purity of N-Cbz-3-aminopyrrolidine can be ascertained through a combination of spectroscopic techniques. The data presented herein has been compiled from various sources and represents typical values observed for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of N-Cbz-3-aminopyrrolidine in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of N-Cbz-3-aminopyrrolidine typically exhibits distinct signals corresponding to the protons of the pyrrolidine ring, the benzylic group, and the amino group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (C₆H₅) | 7.25 - 7.40 | Multiplet | - |

| Benzylic (CH₂) | 5.10 | Singlet | - |

| Pyrrolidine CH (C3) | 3.60 - 3.75 | Multiplet | - |

| Pyrrolidine CH₂ (C2, C5) | 3.20 - 3.60 | Multiplet | - |

| Pyrrolidine CH₂ (C4) | 1.80 - 2.10 | Multiplet | - |

| Amino (NH₂) | 1.50 - 1.70 | Broad Singlet | - |

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 154.7 |

| Aromatic C (quaternary) | 137.1 |

| Aromatic CH | 128.4 |

| Aromatic CH | 127.8 |

| Aromatic CH | 127.7 |

| Benzylic (CH₂) | 66.5 |

| Pyrrolidine CH (C3) | 51.5 |

| Pyrrolidine CH₂ (C2/C5) | 46.0, 53.0 (rotamers) |

| Pyrrolidine CH₂ (C4) | 34.0 |

Infrared (IR) Spectroscopy

The IR spectrum of N-Cbz-3-aminopyrrolidine reveals the presence of key functional groups through their characteristic vibrational frequencies.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3350 - 3250 | Medium, Broad |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (carbamate) | ~1690 | Strong |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium |

| C-N Stretch | 1250 - 1020 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of N-Cbz-3-aminopyrrolidine, confirming its elemental composition.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| Mass-to-Charge Ratio (m/z) of Molecular Ion [M]⁺ | 220 |

| Key Fragmentation Peaks (m/z) | 176, 108, 91, 77 |

Predicted Fragmentation Pattern:

The primary fragmentation of the molecular ion is expected to involve the loss of the benzyl group or cleavage of the pyrrolidine ring. The peak at m/z 91 is characteristic of the tropylium ion (C₇H₇⁺), a common fragment from benzyl-containing compounds.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for N-Cbz-3-aminopyrrolidine. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of N-Cbz-3-aminopyrrolidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation times may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat (liquid film): If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform, methylene chloride) that has minimal IR absorption in the regions of interest.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or solvent.

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of N-Cbz-3-aminopyrrolidine in a volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).

-

Workflow and Data Interpretation

The following diagram illustrates the logical workflow from sample analysis to structural confirmation.

Caption: Workflow for the spectroscopic characterization of N-Cbz-3-aminopyrrolidine.

Navigating the Safe Handling of 3-N-Cbz-Aminopyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 3-N-Cbz-aminopyrrolidine. The information presented is crucial for ensuring the safe use of this compound in research and development settings. This document consolidates data for both the (S)-(+)- and (R)-(-)-enantiomers, referred to collectively as this compound unless otherwise specified.

Physicochemical and Safety Data at a Glance

The following tables summarize the key physicochemical properties and hazard classifications for this compound, facilitating a quick assessment of its characteristics.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][2][3] |

| Molecular Weight | 220.27 g/mol | [1][2][3] |

| Boiling Point | 315 °C | [1][2][4] |

| Density | 1.155 g/mL at 25 °C | [1][2][4] |

| Refractive Index | n20/D 1.548 | [1][2][4] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [1][2][4] |

Table 2: Hazard Identification and Classification

| Hazard Classification | GHS Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2][5] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [1][2][5][6] |

| Serious Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [1][2][5][6] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | [1][2][6] |

Experimental Protocols

Detailed experimental protocols for the toxicological and safety assessments of this compound are not publicly available in the reviewed safety data sheets. The hazard classifications are based on data submitted to regulatory bodies like ECHA, but the full study reports are typically proprietary.

Safe Handling and Emergency Procedures

A systematic approach to handling this compound is essential to minimize risk. The following diagram illustrates the logical workflow for safe handling, from initial hazard assessment to emergency response.

Detailed Handling and Precautionary Measures

The following tables provide specific precautionary statements and personal protective equipment recommendations for handling this compound.

Table 3: Precautionary Statements (P-Codes)

| Code | Precautionary Statement | Source |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1][2][6] |

| P264 | Wash skin thoroughly after handling. | [1][2][6] |

| P270 | Do not eat, drink or smoke when using this product. | [1][2] |

| P271 | Use only outdoors or in a well-ventilated area. | [6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [1][2] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [1][2][6] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [6] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2][6] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | [6] |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | [6] |

| P362 | Take off contaminated clothing and wash before reuse. | [6] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [7] |

| P405 | Store locked up. | [7] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [7] |

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Source |

| Eye/Face Protection | Eyeshields, Faceshields, Chemical splash-resistant safety glasses or goggles with side protection. | [1][2][7] |

| Skin Protection | Protective gloves, Protective clothing. | [6] |

| Respiratory Protection | Type ABEK (EN14387) respirator filter. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). | [1][2] |

Emergency Procedures

In the event of exposure or a spill, the following first-aid and containment measures should be taken:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6][8]

-

Skin Contact: Wash off with soap and plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1][2][6][8]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2][6][8]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a POISON CENTER or doctor/physician.[8][9]

-

Spills: Prevent further leakage or spillage if safe to do so. Absorb with inert material and place in a suitable disposal container. Do not let the product enter drains.[6][8]

Storage and Disposal

Proper storage and disposal are critical to maintaining the stability of the compound and ensuring environmental safety.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[6] Keep away from incompatible substances and sources of ignition.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[6]

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely handle this compound and minimize potential risks in the laboratory.

References

- 1. (R)-(-)-1-Cbz-3-aminopyrrolidine 97 122536-73-6 [sigmaaldrich.com]

- 2. (S)-(+)-1-Cbz-3-aminopyrrolidine 97 122536-72-5 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. lookchem.com [lookchem.com]

- 5. CAS # 122536-72-5, (S)-1-Cbz-3-aminopyrrolidine - chemBlink [ww.chemblink.com]

- 6. aksci.com [aksci.com]

- 7. aksci.com [aksci.com]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

The Pivotal Role of 3-N-Cbz-Aminopyrrolidine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its non-planar, sp³-rich structure provides an excellent scaffold for creating molecules with improved three-dimensionality, a key factor for enhancing drug-like properties such as solubility and target specificity.[1] Among the myriad of functionalized pyrrolidines, 3-N-Cbz-aminopyrrolidine has emerged as a particularly valuable chiral building block for the synthesis of potent and selective therapeutic agents. The carbobenzyloxy (Cbz) protecting group offers stability during synthetic manipulations and can be readily removed under various conditions, providing a versatile handle for introducing diverse functionalities.[2]

This technical guide delves into the critical role of this compound in the development of two important classes of therapeutic agents: C-C chemokine receptor 2 (CCR2) antagonists and dipeptidyl peptidase-4 (DPP-4) inhibitors.

3-Aminopyrrolidine Derivatives as C-C Chemokine Receptor 2 (CCR2) Antagonists

The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key players in the inflammatory response, mediating the recruitment of monocytes and macrophages to sites of inflammation.[3] Dysregulation of the CCL2/CCR2 axis is implicated in a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis, making CCR2 a prime therapeutic target.[3]

The 3-aminopyrrolidine scaffold has proven to be a highly effective core for the development of potent CCR2 antagonists. Structure-activity relationship (SAR) studies have demonstrated that derivatives of (R)-3-aminopyrrolidine, in particular, exhibit significant antagonistic activity in both binding and functional assays.[4]

Quantitative Data: Potency of 3-Aminopyrrolidine-Based CCR2 Antagonists

The following table summarizes the in vitro potency of a representative, highly potent CCR2b antagonist derived from the (R)-3-aminopyrrolidine scaffold.

| Compound | Target | Assay Type | IC50 (nM) |

| Compound 71 | CCR2b | Radioligand Binding | 3.2[5] |

| CCR2b | MCP-1-Induced Chemotaxis | 0.83[5] | |

| CCR2b | Calcium Flux | 7.5[5] |

CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately lead to cellular responses such as chemotaxis, proliferation, and cytokine production.[6]

Experimental Protocols: CCR2 Antagonist Bioassays

This assay measures the ability of a compound to inhibit the directed migration of CCR2-expressing cells towards a CCL2 gradient.[7]

Materials:

-

CCR2-expressing cells (e.g., THP-1 human monocytic cell line)

-

Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

-

Recombinant human CCL2

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Transwell inserts (e.g., 5 µm pore size) and 24-well plates

-

Cell stain (e.g., Calcein-AM or DAPI)

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Preparation: Culture THP-1 cells to a density of approximately 1 x 10⁶ cells/mL. Wash and resuspend the cells in chemotaxis medium.

-

Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (or vehicle control) for 30 minutes at 37°C.[7]

-

Assay Setup: Add chemotaxis medium containing CCL2 to the lower chambers of the 24-well plate. Add medium without CCL2 to negative control wells. Place the Transwell inserts into the wells.

-

Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.

-

Quantification:

-

Remove non-migrated cells from the top surface of the insert membrane with a cotton swab.

-

Fix and stain the migrated cells on the bottom surface of the membrane.

-

Count the number of migrated cells per field of view using a microscope or quantify the fluorescence of stained cells using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

This functional assay measures the ability of a CCR2 antagonist to block the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by CCL2.[7]

Materials:

-

CCR2-expressing cells

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Recombinant human CCL2

-

Test compound

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Preparation and Dye Loading:

-

Harvest and wash CCR2-expressing cells.

-

Resuspend cells in assay buffer containing the calcium-sensitive dye and Pluronic F-127.

-

Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.

-

Wash the cells to remove excess dye and resuspend in assay buffer.

-

-

Assay Performance:

-

Plate the dye-loaded cells into a 96- or 384-well black, clear-bottom plate.

-

Add varying concentrations of the test compound to the wells and incubate for a specified pre-incubation time.

-

Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Inject a solution of CCL2 into the wells to stimulate the cells.

-

Immediately begin kinetic measurement of fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after stimulation to the baseline fluorescence.

-

Calculate the percentage of inhibition of the CCL2-induced calcium flux for each compound concentration.

-

Determine the IC50 value using non-linear regression analysis.[7]

-

3-Aminopyrrolidine Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 inhibitors an attractive therapeutic strategy for the management of type 2 diabetes mellitus.[8]

The 3-aminopyrrolidine scaffold has been successfully incorporated into the design of potent and selective DPP-4 inhibitors. The amino group of the pyrrolidine ring can mimic the N-terminal amine of the natural peptide substrates of DPP-4, allowing for key interactions within the enzyme's active site.

Quantitative Data: Potency of 3-Aminopyrrolidine-Based DPP-4 Inhibitors

The following table presents the in vitro inhibitory activity of a representative DPP-4 inhibitor featuring a 3-aminopyrrolidine moiety.

| Compound | Target | Assay Type | IC50 (nM) |

| Compound 35f | DPP-4 | In vitro inhibition | 78[9] |

| Sitagliptin (Januvia®) | DPP-4 | In vitro inhibition | 22 ± 2[10] |

DPP-4 Signaling Pathway in Glucose Homeostasis

The inhibition of DPP-4 has a significant impact on the signaling pathways that regulate blood glucose levels.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This fluorometric assay determines the inhibitory activity of a compound against DPP-4.[11]

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Test compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader (excitation ~360 nm, emission ~460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a solution of DPP-4 in assay buffer.

-

Prepare a solution of Gly-Pro-AMC in assay buffer.

-

Prepare serial dilutions of the test compound in DMSO.

-

-

Assay Protocol:

-

In a 96-well microplate, add assay buffer to each well.

-

Add the test compound solution to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., sitagliptin).

-

Add the DPP-4 enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Measurement:

-

Measure the fluorescence intensity of each well using a fluorescence plate reader.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Calculate the percentage of DPP-4 inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[11]

-

Synthesis of this compound Derivatives: A Representative Workflow

The synthesis of therapeutic agents based on the this compound scaffold typically involves a multi-step sequence. A generalized workflow is presented below.

Conclusion

This compound is a versatile and highly valuable building block in medicinal chemistry. Its inherent structural features, coupled with the utility of the Cbz protecting group, have enabled the development of potent and selective inhibitors for important therapeutic targets such as CCR2 and DPP-4. The continued exploration of this scaffold is likely to yield novel drug candidates with improved pharmacological profiles for the treatment of a wide range of diseases. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the potential of this compound in their own discovery programs.

References

- 1. oatext.com [oatext.com]

- 2. researchgate.net [researchgate.net]

- 3. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 4. researchgate.net [researchgate.net]

- 5. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

The Pivotal Role of Chiral Aminopyrrolidines in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone scaffold in medicinal chemistry. Its prevalence in over 37 FDA-approved drugs underscores its importance.[1] The inherent three-dimensionality of the sp³-hybridized carbons allows for a thorough exploration of pharmacophore space, a critical factor for successful drug design.[1][2] When chirality is introduced, particularly in the form of aminopyrrolidines, the scaffold's utility expands dramatically. Chiral centers are crucial for selective interactions with biological targets, which are themselves chiral environments.[1][3] This guide delves into the multifaceted applications of chiral aminopyrrolidines, exploring their incorporation into drug structures and their use as powerful organocatalysts for the synthesis of enantiomerically pure pharmaceuticals.

Chiral Aminopyrrolidines as Core Scaffolds in Therapeutics

The conformational rigidity and the presence of stereogenic centers make chiral aminopyrrolidines privileged structures in drug design. They serve as versatile building blocks, enabling precise spatial orientation of functional groups to optimize binding with biological targets such as enzymes and receptors.[1][4] This controlled stereochemistry is vital, as different enantiomers of a drug can exhibit vastly different pharmacological activities, potencies, and toxicity profiles.[5][6]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The Gliptin Class

A prominent example of the successful integration of a chiral aminopyrrolidine scaffold is found in the "gliptin" class of drugs used for type 2 diabetes. Vildagliptin, for instance, incorporates an (S)-pyrrolidine-2-carbonitrile moiety. This chiral component is crucial for its potent and selective inhibition of the DPP-4 enzyme. DPP-4 is responsible for the degradation of incretin hormones like GLP-1, which play a key role in glucose homeostasis.[7] By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1, leading to enhanced insulin secretion and suppressed glucagon secretion in a glucose-dependent manner.

Kinase Inhibitors in Oncology

The aminopyrrolidine scaffold is also exploited in the development of kinase inhibitors for cancer therapy. Kinases are a large family of enzymes that regulate cellular signaling pathways, and their dysregulation is a common feature of cancer.[6] The (S)-3-aminopyrrolidine scaffold, for example, has been identified as a promising backbone for the discovery of novel dual inhibitors of Abl and PI3K kinases, which are involved in cancer cell proliferation and survival.[8] The pyrrolidine ring helps to position key pharmacophoric elements into the ATP-binding pocket of the kinase, leading to inhibition of its activity.[9]

Antiviral Agents

Pyrrolidine-containing compounds have demonstrated significant potential as antiviral agents. Drugs like Daclatasvir and Grazoprevir, used to treat Hepatitis C Virus (HCV) infection, feature complex structures built around chiral pyrrolidine cores.[10] These scaffolds are instrumental in orienting the molecules to effectively block the function of viral proteins essential for replication.

Data Presentation: Activity of Pyrrolidine-Containing Drugs

The following table summarizes the biological activity of selected drugs and compounds containing a chiral aminopyrrolidine scaffold.

| Compound/Drug | Target | Activity Type | Value | Reference Cell Line/Assay |

| Vildagliptin | DPP-4 | % Inhibition (IC50) | 66.32% (11.32 µM) | In vitro DPP-IV enzyme assay |

| Compound 26 | CXCR4 | Binding Affinity (IC50) | 79 nM | Competitive antibody displacement |

| Compound 51a | CXCR4 | Binding Affinity (IC50) | 79 nM | Competitive antibody displacement |

| Compound 37e | Anticancer | Cytotoxicity (IC50) | 17 µM | MCF-7 (Breast Cancer) |

| Compound 37e | Anticancer | Cytotoxicity (IC50) | 19 µM | HeLa (Cervical Cancer) |

| Compound 74e | COX-2 | Inhibition (IC50) | 0.98 µM | In vitro COX-2 enzyme assay |

| Compound 69k | Anticonvulsant | Efficacy (ED50) | 80.38 mg/kg | Maximal Electroshock (MES) test |

This table presents a selection of data from various sources[3][11] to illustrate the potency of pyrrolidine-based compounds.

Chiral Aminopyrrolidines as Organocatalysts in Asymmetric Synthesis

Beyond their role as structural components of drugs, chiral aminopyrrolidines, particularly the amino acid L-proline and its derivatives, have revolutionized synthetic organic chemistry as powerful organocatalysts.[12][13] Organocatalysis avoids the use of often toxic and expensive heavy metals, aligning with the principles of green chemistry.[14]

Proline's unique bifunctional nature, containing both a secondary amine (nucleophilic) and a carboxylic acid (Brønsted acid), allows it to activate carbonyl compounds through the formation of enamine or iminium ion intermediates.[4][12][13] This dual activation mechanism, occurring within a rigid chiral framework, enables highly stereoselective carbon-carbon bond formations.

The Enamine Catalysis Cycle

The most common mechanism for proline-catalyzed reactions, such as the aldol reaction, involves an enamine intermediate.

-

Enamine Formation: The secondary amine of proline reacts with a ketone or aldehyde donor to form a nucleophilic enamine.

-

Stereoselective C-C Bond Formation: The enamine attacks an electrophilic aldehyde acceptor. The stereochemistry is controlled by the chiral environment of the proline, which directs the attack to one specific face of the aldehyde. The carboxylic acid group of proline is believed to stabilize the transition state through hydrogen bonding.[4]

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the proline catalyst, thus completing the catalytic cycle.

Caption: Proline-catalyzed asymmetric aldol reaction via an enamine intermediate.

Data Presentation: Performance of Proline-Catalyzed Reactions

The efficiency of proline and its derivatives in asymmetric synthesis is demonstrated by the high yields and enantiomeric excesses (ee) achieved.

| Reaction Type | Catalyst | Aldehyde | Ketone | Yield (%) | ee (%) |

| Intramolecular Aldol | (S)-Proline (3 mol%) | Triketone precursor | - | >90 | 93 |

| Intermolecular Aldol | L-Prolinamide | p-Nitrobenzaldehyde | Acetone | 66 | 93 |

| Intermolecular Aldol | (S)-Proline (20 mol%) | p-Nitrobenzaldehyde | Acetone | 68 | 76 |

| Intermolecular Aldol | (S)-Proline (20 mol%) | Isovaleraldehyde | Acetone | 22 | 95 |

| Mannich Reaction | L-Proline | Aldehyde, p-anisidine | Acetone | 50 | 94 |

This table compiles representative data from the literature to highlight the effectiveness of proline-based organocatalysis.[2]

Experimental Protocols & Methodologies

To provide a practical context, this section details representative experimental protocols for both the synthesis of a drug containing a chiral aminopyrrolidine and its application in organocatalysis.

Synthesis of Vildagliptin Intermediate

This protocol outlines the synthesis of a key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, starting from L-proline.

Caption: Key steps in the synthesis of a Vildagliptin precursor from L-proline.

Detailed Protocol:

-

N-Acylation: To a round-bottomed flask containing L-proline (10 g, 0.087 mol) in tetrahydrofuran (THF, 100 mL), slowly add chloroacetyl chloride (10.0 mL, 0.132 mol) at 0°C under an argon atmosphere.

-

Reaction: Reflux the mixture with stirring for 2.5 hours. Monitor the reaction completion via TLC.

-

Work-up: Cool the mixture to room temperature, dilute with water (20 mL), and stir for 20 minutes. Add saturated brine (20 mL) and ethyl acetate (200 mL).

-

Extraction: Collect the organic layer. Re-extract the aqueous layer twice with ethyl acetate (100 mL each).

-

Drying and Isolation: Combine the organic layers and dry over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure to yield a residue.

-

Crystallization: Crystallize the residue from isopropyl ether to afford (S)-1-(chloroacetyl)pyrrolidine-2-carboxylic acid as a solid (Yield: ~90%).

-

Nitrile Formation: The resulting carboxylic acid is then converted to the nitrile via a one-pot reaction with acetonitrile in the presence of sulfuric acid to yield the final intermediate.

(This protocol is adapted from published synthetic procedures.)[5][6]

Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes a general procedure for the direct asymmetric aldol reaction between an aldehyde and acetone, catalyzed by (S)-proline.

Detailed Protocol:

-

Setup: To a stirred solution of (S)-proline (10-20 mol%) in a suitable solvent (e.g., DMSO, DMF, or acetone itself), add the aldehyde (0.25 mmol) at the desired temperature (e.g., -10 to 25 °C).

-

Addition of Donor: Add acetone (1.25 mmol, 5 equivalents) to the mixture.

-

Reaction: Keep the solution stirring for the required time (typically 24-72 hours), monitoring the reaction progress by TLC.

-

Quenching: Quench the reaction mixture with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the mixture with ethyl acetate (3 x 10 mL).

-

Washing and Drying: Wash the combined organic layer with water and dry over anhydrous MgSO₄.

-

Purification: After evaporating the solvent under reduced pressure, purify the crude product by column chromatography on silica gel (e.g., using 1:3 ethyl acetate/hexane as eluent) to obtain the pure aldol product.

-

Analysis: Determine the enantiomeric excess (ee) of the product by HPLC analysis on a chiral stationary phase column.

(This is a generalized protocol based on established methods in organocatalysis.)[10]

Signaling Pathways Modulated by Aminopyrrolidine-Based Drugs

Drugs containing the chiral aminopyrrolidine scaffold often target key nodes in cellular signaling pathways that are dysregulated in disease. Understanding these pathways is crucial for rational drug design and development.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of the cell cycle, governing cellular proliferation, growth, survival, and metabolism.[12][13] It is one of the most frequently overactive pathways in human cancers, making it a prime target for therapeutic intervention.[12] Chiral pyrrolidine-based molecules have been developed as inhibitors of key kinases in this pathway, such as PI3K and AKT, to halt uncontrolled cell growth.[8]

Caption: Pyrrolidine-based inhibitors target key kinases like PI3K and AKT.

Conclusion and Future Outlook

Chiral aminopyrrolidines are a testament to the power of stereochemistry in drug discovery. Their dual role as both a privileged structural scaffold and a versatile catalytic tool provides medicinal chemists with a robust platform for innovation. As core components of drugs, they enable the development of highly selective and potent therapeutics against a range of diseases, from metabolic disorders to cancer. As organocatalysts, they offer an environmentally benign and efficient route to enantiomerically pure compounds, a critical requirement in modern pharmaceutical development.

Future research will likely focus on expanding the diversity of chiral aminopyrrolidine scaffolds and developing novel derivatives for organocatalysis with enhanced reactivity and selectivity. The continued exploration of their potential in targeting complex biological pathways will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [ouci.dntb.gov.ua]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 14. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Guardian: An In-depth Technical Guide to Cbz Protecting Group Chemistry

The Carboxybenzyl (Cbz or Z) protecting group stands as a foundational tool in the art of organic synthesis, particularly in the realms of peptide synthesis and the development of nitrogen-containing pharmaceuticals.[1] Introduced in the 1930s by Max Bergmann and Leonidas Zervas, it was the first widely adopted Nα-protecting group that enabled the controlled, stepwise assembly of amino acids into peptides, a groundbreaking development that revolutionized the field.[2] Despite the advent of other prominent protecting groups like Boc and Fmoc, the Cbz group remains a frequently employed and invaluable asset in the synthetic chemist's arsenal due to its unique stability, reliability, and diverse deprotection methods.[1] This technical guide provides a comprehensive overview of the Cbz protecting group, from its core chemical principles and reaction mechanisms to detailed experimental protocols and comparative quantitative data.

Core Principles of the Cbz Protecting Group